R 1364 (Steroid)

Description

While direct references to "R 1364" in the provided evidence are scarce, contextual clues suggest it belongs to the broader class of steroidal compounds, which modulate biological pathways such as hormone regulation, anti-inflammatory responses, or receptor activation. For instance, steroidal pyrimidines () and sulfated/glucuronidated steroids () share structural and functional parallels with R 1364. Analytical methods for steroid detection, such as HRGC/HRMS (), further underscore its classification within this chemical family.

Properties

CAS No. |

1044-96-8 |

|---|---|

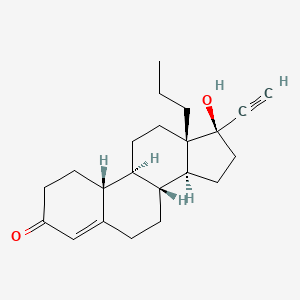

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.48 |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-3-11-21-12-9-18-17-8-6-16(23)14-15(17)5-7-19(18)20(21)10-13-22(21,24)4-2/h2,14,17-20,24H,3,5-13H2,1H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

InChI Key |

NUCQOTUSUGFIDQ-ZCPXKWAGSA-N |

SMILES |

CCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Steroidal Compounds

2.1 Pharmacological Profiles

R 1364’s activity can be contextualized against other steroids:

- Hydrocortisone : A natural glucocorticoid with anti-inflammatory properties. Unlike R 1364, hydrocortisone has well-established clinical applications in allergy and autoimmune disorders .

- Aldosterone: A mineralocorticoid regulating electrolyte balance.

- Synthetic Anabolic Steroids : Compounds like testosterone derivatives prioritize muscle growth, whereas R 1364’s steroidal pyrimidine backbone () suggests a focus on receptor binding or enzymatic inhibition.

2.2 Structural Features

Key structural distinctions are critical for functional differentiation:

- Pyrimidine Integration: R 1364’s pyrimidine moiety () enhances its binding affinity to non-classical steroid receptors, distinguishing it from traditional glucocorticoids or estrogens.

- Sulfation/Glucuronidation : Unlike sulfated steroids in , R 1364’s synthetic modifications likely improve metabolic stability or tissue specificity.

2.3 Analytical and Detection Methods

R 1364’s identification in environmental or biological matrices requires advanced techniques, such as isotope dilution quantitation (). Comparatively, natural steroids like cortisol are detectable via immunoassays, while synthetic analogs like R 1364 demand HRGC/HRMS due to structural complexity and low endogenous concentrations.

Research Findings and Limitations

Q & A

Q. How to ensure reproducibility in R 1364’s synthetic protocols?

- Publish step-by-step synthesis with NMR/HPLC validation data.

- Share raw datasets and code (e.g., R/Python scripts) in public repositories like Zenodo .

Tables: Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.